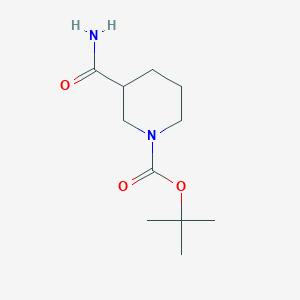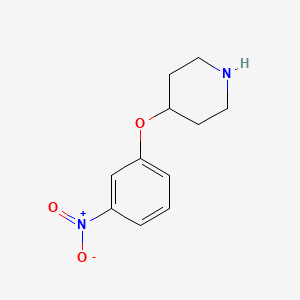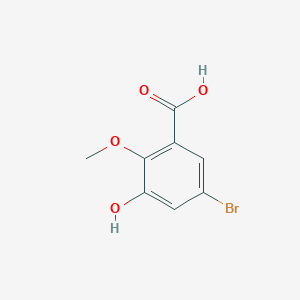
2-溴-4-异丙基苯酚
描述
2-Bromo-4-isopropylphenol is a brominated phenolic compound that is not directly discussed in the provided papers. However, related brominated phenols and their derivatives are mentioned, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) involves the use of 4-bromo-2,6-dimethylphenol, indicating that brominated phenols can be used in polymerization reactions . Additionally, the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction suggests that brominated phenolic compounds can participate in cross-coupling reactions to form various derivatives .
Synthesis Analysis
The papers do not directly address the synthesis of 2-Bromo-4-isopropylphenol, but they do provide examples of how brominated phenolic compounds can be synthesized. For example, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide . Similarly, 5-bromo-2,3-dimethylphenol was obtained through bromination and subsequent oxidation . These methods suggest that bromination and further functionalization are common strategies in synthesizing brominated phenolic compounds.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-isopropylphenol is not directly analyzed in the provided papers. However, structural studies on 8-bromo-2',3'-O-isopropylideneadenosine reveal the importance of conformation and intramolecular interactions in brominated compounds . These findings can be extrapolated to suggest that the molecular structure of 2-Bromo-4-isopropylphenol may also exhibit specific conformations and intramolecular hydrogen bonding that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving brominated phenolic compounds. The Pd-catalyzed Suzuki cross-coupling reaction is used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate , indicating that brominated phenols can undergo cross-coupling reactions. Additionally, the bromination of 2,4-dimethylphenol leads to various brominated products depending on the reaction conditions . These examples suggest that 2-Bromo-4-isopropylphenol could potentially undergo similar reactions, such as electrophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4-isopropylphenol are not directly reported, the papers provide information on related compounds. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol indicates that brominated phenols can be involved in polymerization, which could affect their physical properties . The electronic and non-linear optical (NLO) properties of brominated phenolic derivatives are studied using DFT, suggesting that such compounds may exhibit interesting electronic properties . These insights can be used to infer that 2-Bromo-4-isopropylphenol may also possess unique physical and chemical properties that could be explored further.
科学研究应用
氢键研究
罗、莱伊和陈(2001年)的研究探讨了2-异丙基苯酚的氢键关联,该化合物在结构上类似于2-溴-4-异丙基苯酚。他们利用核磁共振光谱技术研究了它在各种溶剂中的行为,为这类酚类化合物的分子相互作用提供了见解(Luo, Lay, & Chen, 2001)。
氧化过程
齐克维奇和普什卡列娃(2018年)研究了水溶液中4-异丙基苯酚的氧化过程,揭示了类似酚类化合物在氧化条件下的转化细节。这项研究提供了有关2-溴-4-异丙基苯酚在氧化过程中的化学行为的宝贵信息(Zenkevich & Pushkareva, 2018)。
超声降解研究
Chiha等人(2010年)专注于4-异丙基苯酚的超声降解,这是一种与2-溴-4-异丙基苯酚在结构上相关的化合物。他们的工作突出了不同基质对降解过程的影响,这对于理解这类化合物的环境命运至关重要(Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010)。
亲电取代研究
布里坦等人(1982年)对二甲基苯酚的溴化研究提供了有关亲电取代反应和产物形成的见解,该化合物在结构上类似于2-溴-4-异丙基苯酚。这项研究对于理解溴化酚类化合物的化学行为是相关的(Brittain, Mare, Newman, & Chin, 1982)。
抗真菌活性
张道延等人(2007年)对异丙基苯酚衍生物,包括4-异丙基苯酚的抗真菌活性进行了研究,揭示了它们对各种植物病原体的抗真菌活性。这项研究表明了2-溴-4-异丙基苯酚在抗真菌治疗中的潜在应用(Jang Do Yeon等人,2007)。
沸石催化
徐、米勒、阿格拉瓦尔和琼斯(2013年)研究了沸石催化的苯酚与丙烯烷基化反应,重点是最大化生产2-异丙基苯酚。这项研究可以扩展到理解2-溴-4-异丙基苯酚在类似反应中的催化行为(Xu, Miller, Agrawal, & Jones, 2013)。
安全和危害
2-Bromo-4-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19432-27-0 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














